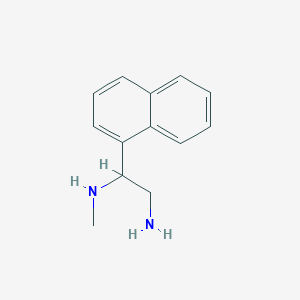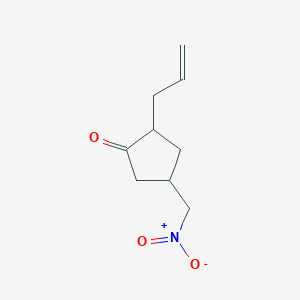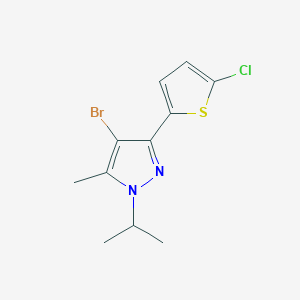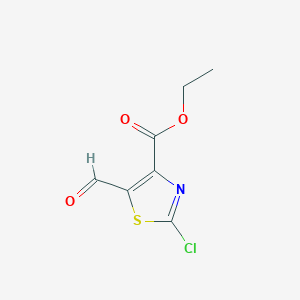
2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of functional groups such as the formyl and carboxylate groups makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester can be synthesized through several methods. One common approach involves the reaction of 2-chloro-1,3-thiazole-4-carboxylic acid with ethyl formate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Ethyl 2-carboxy-5-formyl-1,3-thiazole-4-carboxylate.
Reduction: Ethyl 2-hydroxymethyl-5-formyl-1,3-thiazole-4-carboxylate.
Substitution: Ethyl 2-amino-5-formyl-1,3-thiazole-4-carboxylate or Ethyl 2-thiol-5-formyl-1,3-thiazole-4-carboxylate.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The formyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activity.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester can be compared with other thiazole derivatives such as:
Ethyl 2-amino-5-formyl-1,3-thiazole-4-carboxylate: Similar structure but with an amino group instead of a chlorine atom.
Ethyl 2-thiol-5-formyl-1,3-thiazole-4-carboxylate: Contains a thiol group instead of a chlorine atom.
Ethyl 2-bromo-5-formyl-1,3-thiazole-4-carboxylate: Similar structure but with a bromine atom instead of a chlorine atom.
The uniqueness of this compound lies in its specific reactivity and the potential to form a wide range of derivatives through substitution reactions.
Eigenschaften
Molekularformel |
C7H6ClNO3S |
|---|---|
Molekulargewicht |
219.65 g/mol |
IUPAC-Name |
ethyl 2-chloro-5-formyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H6ClNO3S/c1-2-12-6(11)5-4(3-10)13-7(8)9-5/h3H,2H2,1H3 |
InChI-Schlüssel |
CLLQBJRYPSFJCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=N1)Cl)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
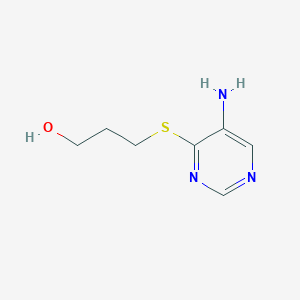
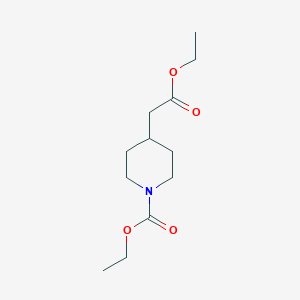
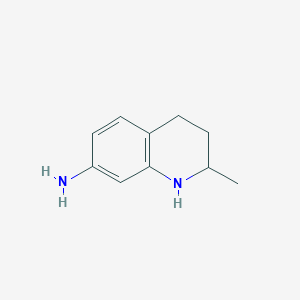
![2-[3-Iodobenzoyl]isoindoline](/img/structure/B8432118.png)
![2-(2-Cyanoethylidene)-bicyclo[2.2.1]hept-5-ene](/img/structure/B8432120.png)
![3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionaldehyde](/img/structure/B8432140.png)
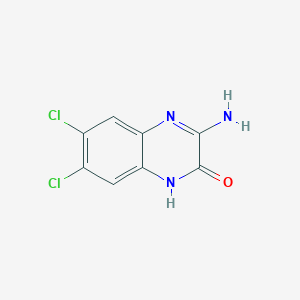


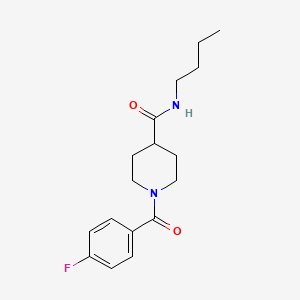
![4-[3-[Methyl(propan-2-yl)amino]propoxy]benzoic acid](/img/structure/B8432172.png)
